

Ebopiprant Hydrochloride: A Preclinical and Clinical Pharmacokinetic and Pharmacodynamic Profile

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Compound of Interest		
Compound Name:	Ebopiprant hydrochloride	
Cat. No.:	B1193340	Get Quote

Disclaimer: No publicly available data on the pharmacokinetics or pharmacodynamics of **ebopiprant hydrochloride** in non-human primates were identified as of the last update of this document. The following guide provides a comprehensive overview based on available preclinical data in other species and clinical data in humans, alongside detailed, hypothetical experimental protocols for non-human primate studies.

Introduction

Ebopiprant hydrochloride (formerly known as OBE022) is a selective, orally bioavailable antagonist of the prostaglandin F2 α (PGF2 α) receptor.[1][2] It is being developed as a potential therapeutic agent for conditions driven by PGF2 α -mediated signaling, most notably for the treatment of preterm labor.[1][2] By blocking the PGF2 α receptor, ebopiprant aims to reduce uterine contractions, prevent cervical ripening, and decrease inflammation associated with preterm birth.[1] This technical guide summarizes the known pharmacokinetic and pharmacodynamic properties of ebopiprant and provides detailed hypothetical protocols for its evaluation in non-human primate models.

Mechanism of Action and Signaling Pathway

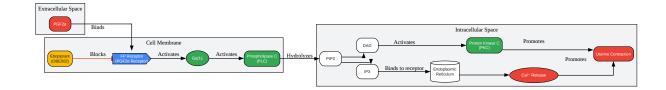
Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002. OBE002 is a potent and selective antagonist of the PGF2 α receptor, also known as the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding PGF2 α , activates



downstream signaling cascades leading to various physiological effects, including smooth muscle contraction.

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

The binding of PGF2α to its receptor (FP receptor) on the cell surface initiates a cascade of intracellular events. This typically involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation are key drivers of myometrial (uterine muscle) contraction. Ebopiprant, through its active metabolite, competitively blocks the FP receptor, thereby inhibiting this signaling pathway and reducing uterine contractility.



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PGF2α Receptor Signaling Pathway

Pharmacokinetics

As no data in non-human primates are available, this section presents pharmacokinetic data from a first-in-human clinical trial in healthy postmenopausal women.[2][3]



Data Presentation

Table 1: Pharmacokinetic Parameters of OBE002 (Active Metabolite) in Healthy Postmenopausal Women Following Oral Administration of Ebopiprant (OBE022)[2][3]

Parameter	Single Ascending Dose (10-1300 mg)	Multiple Ascending Dose (100-1000 mg/day for 7 days)
Tmax (h)	~1	Not Reported
t½ (h)	8 - 11	22 - 29
Food Effect	No clinically significant interaction. Peak exposure reduced to 80%, but AUC remained bioequivalent.	Not Reported

Note: The prodrug OBE022 was rapidly absorbed and converted to its active metabolite OBE002.[2]

Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocols describe a potential approach for evaluating the pharmacokinetics of ebopiprant in a non-human primate model, such as the cynomolgus or rhesus monkey.

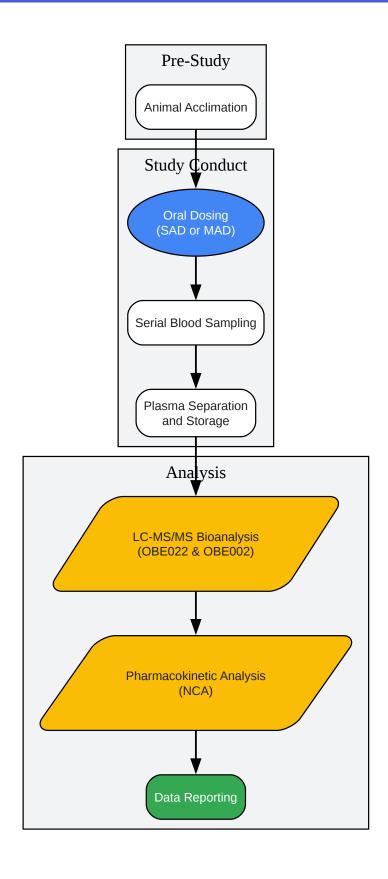
- Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of ebopiprant.
- Animals: A cohort of healthy, adult male or female non-human primates (e.g., cynomolgus monkeys, n=3-5 per dose group).
- Housing and Acclimation: Animals would be housed in accordance with AAALAC guidelines and acclimated to the study conditions.[4]
- Dosing: Animals would receive a single oral dose of **ebopiprant hydrochloride** via gavage. Dose levels could range from a low dose (e.g., 1 mg/kg) to a high dose (e.g., 100 mg/kg),



with escalating doses administered to different groups of animals.

- Sample Collection: Blood samples (approx. 1 mL) would be collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[5]
- Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of ebopiprant (OBE022) and its active metabolite (OBE002) would be determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
- Objective: To evaluate the safety, tolerability, and steady-state pharmacokinetics of multiple oral doses of ebopiprant.
- Animals: Similar to the SAD study.
- Dosing: Animals would receive daily oral doses of ebopiprant for a specified duration (e.g., 7 days).
- Sample Collection: Blood samples would be collected at various time points after the first dose and after the last dose to assess steady-state concentrations.
- Analysis: Similar to the SAD study, with a focus on accumulation and steady-state parameters.





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Pharmacokinetic Study Workflow



Pharmacodynamics

Preclinical pharmacodynamic data for ebopiprant are available from studies in pregnant rats and mice.[6][7]

Data Presentation

Table 2: Pharmacodynamic Effects of Ebopiprant (OBE022) and its Active Metabolite (OBE002) in Rodent Models[6][7]

Species	Model	Effect
Rat	Near-term pregnant	Reduced spontaneous uterine contractions.
Mouse	RU486-induced parturition	Delayed parturition. Showed synergistic effects in combination with nifedipine.

Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocol outlines a potential study to assess the pharmacodynamic effects of ebopiprant on uterine contractility in a pregnant non-human primate model.

- Objective: To evaluate the efficacy of ebopiprant in inhibiting uterine contractions.
- Animals: Pregnant non-human primates (e.g., cynomolgus or rhesus monkeys) in the third trimester of gestation.
- Instrumentation: Animals would be surgically instrumented with telemetry devices to continuously monitor intrauterine pressure (IUP) and electromyographic (EMG) activity of the myometrium.[8][9]
- Induction of Uterine Contractions: Uterine contractions could be induced by a continuous intravenous infusion of oxytocin. The infusion rate would be titrated to achieve stable, submaximal contractions.[8]

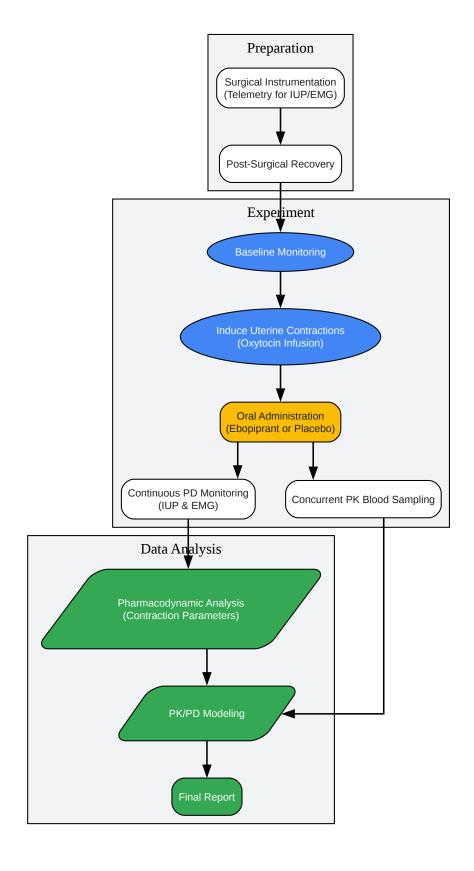






- Dosing: Once stable contractions are established, a single oral dose of ebopiprant or placebo would be administered.
- Pharmacodynamic Assessment: The primary endpoint would be the change in uterine
 contractility, quantified as the frequency, amplitude, and duration of contractions, or the area
 under the IUP curve. These parameters would be monitored continuously before and after
 drug administration.
- Blood Sampling: Concurrent blood samples would be collected to correlate plasma drug concentrations with the observed pharmacodynamic effects.





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Pharmacodynamic Study Workflow



Conclusion

Ebopiprant hydrochloride is a promising oral antagonist of the PGF2α receptor with potential applications in the management of preterm labor. While there is a lack of specific pharmacokinetic and pharmacodynamic data in non-human primates, preclinical studies in rodents have demonstrated its efficacy in reducing uterine contractions. Furthermore, a first-in-human study has provided initial insights into its pharmacokinetic profile in humans. The hypothetical experimental protocols outlined in this guide provide a framework for future non-human primate studies that would be crucial for further elucidating the preclinical profile of this compound and supporting its continued clinical development.

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